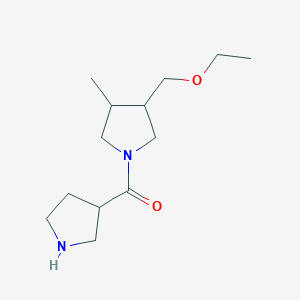

(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-3-17-9-12-8-15(7-10(12)2)13(16)11-4-5-14-6-11/h10-12,14H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAOURSKBFRIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1C)C(=O)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methylpyrrolidine Derivatives

A key intermediate, (R)- or (S)-2-methylpyrrolidine, is prepared via catalytic hydrogenation of 2-methylpyrroline using platinum catalysts such as platinum (IV) oxide or 5% Pt-C in a mixed alcohol solvent system (ethanol and methanol at a 2:1 to 3:1 ratio by volume) at ambient temperature. The process is scalable, safe, and avoids corrosive reagents.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrogenation | 2-methylpyrroline, Pt catalyst (5% Pt-C), EtOH/MeOH (2:1 to 3:1 v/v) | Ambient temperature, filtration to remove catalyst |

| Isolation | Formation of tartrate salts (L- or D-tartrate) | Optical purity ≥ 50% ee |

| Recrystallization | Alcohol solvents | Enhances purity |

| Base treatment | Ammonium hydroxide or alkali hydroxides | To liberate free base |

This intermediate is crucial for further functionalization steps.

Functionalization with Ethoxymethyl Group

Formation of the Methanone (Amide) Linkage

The coupling of the substituted pyrrolidine amine with a pyrrolidin-3-yl carboxylic acid or activated derivative forms the methanone bond. This is typically achieved using carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI) in the presence of organic bases like triethylamine or diisopropylethylamine in solvents such as DMF, dichloromethane, or THF.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Activation | Carboxylic acid + DCC or CDI | Room temperature, 16 hours stirring |

| Coupling | Amine + activated acid | Formation of amide bond |

| Purification | Extraction, washing with brine, drying | Concentration to dryness |

Catalytic and Reaction Conditions

- Hydrogenation catalysts: Platinum (IV) oxide or 5% Pt-C.

- Alkylation bases: n-Butyllithium, triethylamine, diisopropylethylamine.

- Coupling reagents: DCC, CDI.

- Solvents: Ethanol, methanol, THF, DMF, dichloromethane.

- Temperature: Ambient to sub-ambient (0 to -20 °C) for alkylation; room temperature for coupling; 100–160 °C for some coupling reactions involving copper catalysts in related syntheses.

Purification and Optical Purity

- Recrystallization from alcohol solvents enhances optical purity.

- Filtration removes platinum catalysts post-hydrogenation.

- Washing with brine and drying ensures removal of inorganic salts.

- Ion-exchange resins can be employed to convert tartrate salts to free amines.

Summary Table of Preparation Steps

| Step No. | Process Step | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Hydrogenation of 2-methylpyrroline | Pt catalyst (5% Pt-C), EtOH/MeOH (2:1 to 3:1) | (R)- or (S)-2-methylpyrrolidine tartrate salt |

| 2 | Recrystallization | Alcohol solvents | Purified tartrate salt with high ee |

| 3 | Base treatment | Ammonium hydroxide or alkali hydroxide | Free base pyrrolidine derivative |

| 4 | Alkylation (Ethoxymethylation) | Ethoxymethyl halide, n-BuLi, THF, low temp | Introduction of ethoxymethyl group |

| 5 | Amide bond formation | Carboxylic acid, DCC/CDI, triethylamine, DMF | Formation of (3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone |

| 6 | Purification | Extraction, washing, drying | Pure final compound |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms and the ethoxymethyl group.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The ethoxymethyl group can be substituted with other alkyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Alkyl halides and strong bases are typically used for substitution reactions.

Major Products

Oxidation: Products may include N-oxides or aldehydes/ketones.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various alkylated derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

1.1 Sigma Receptor Modulation

The compound has been identified as a potential sigma receptor modulator, which plays a crucial role in various neurological processes. Research indicates that compounds with similar structures can influence sigma receptors, potentially leading to therapeutic effects in conditions such as depression and schizophrenia. The modulation of sigma receptors can also impact pain management and neuroprotection .

1.2 Anticancer Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit anticancer properties. The ability of (3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone to interact with specific cellular targets may lead to the development of novel anticancer agents. Its structural analogs have demonstrated selective inhibition against certain cancer cell lines, suggesting that this compound could be explored further in cancer therapy .

1.3 Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, modifications in the pyrrolidine structure can enhance binding affinity to enzymes like KDM5A, which is implicated in cancer progression through epigenetic regulation. This suggests that this compound could serve as a lead compound for developing selective inhibitors against such targets .

Synthetic Methodologies

2.1 Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in various synthetic pathways, including microwave-assisted reactions that enhance yields and reduce reaction times. Such methodologies are vital for streamlining drug discovery processes and improving efficiency in laboratory settings .

2.2 Development of Chiral Drugs

Given the chiral nature of pyrrolidine derivatives, this compound can be employed in the development of chiral drugs, which often exhibit different biological activities based on their stereochemistry. This aspect is crucial for optimizing drug efficacy and minimizing side effects .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study on Sigma Receptors | Investigate modulation effects | Identified potential for therapeutic applications in neurological disorders |

| Anticancer Activity Research | Evaluate anticancer properties | Demonstrated selective inhibition against specific cancer cell lines |

| Enzymatic Inhibition Study | Assess inhibition capabilities | Found significant binding affinity to KDM5A, suggesting potential for cancer treatment |

Mechanism of Action

The mechanism of action of (3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, altering their activity. The ethoxymethyl and methanone groups may play a role in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Methanone-Linked Heterocycles

Example 1: The pyridine derivative 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () shares a pyrrolidine-methanone framework but differs in substituents. The ethoxymethyl group in the target compound may enhance solubility compared to the methoxy group in this analog, as longer alkyl chains increase lipophilicity moderately while retaining water solubility .

Example 2: In [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (), the methanone links a pyrazole-indole hybrid to a pyridine ring. Unlike the target compound’s pyrrolidine-centric structure, this analog’s aromatic systems likely favor π-π stacking interactions, which are critical for binding to hydrophobic enzyme pockets .

Pyrrolidine Substitution Patterns

Example 1: The kinase inhibitor 1-((3S,4R)-4-(3-fluorophenyl)pyrrolidin-3-yl)-3-(4-methylpyrimidin-5-yl)urea () includes a fluorophenyl-substituted pyrrolidine.

Example 2: 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone () replaces one pyrrolidine with a morpholine ring. Morpholine’s oxygen atom increases polarity, which could enhance aqueous solubility but reduce blood-brain barrier penetration compared to the target compound’s pyrrolidine .

Pharmacological Activity Trends

Kinase Inhibitors: Compounds like 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () demonstrate that pyrrolidine and pyridine motifs are common in kinase inhibitors. The target compound’s ethoxymethyl group may confer similar selectivity for kinase ATP-binding pockets, though activity would depend on substituent positioning .

The target compound’s lack of electron-withdrawing groups (e.g., cyano in 7a) may reduce reactivity but improve toxicity profiles .

Key Findings and Implications

- Solubility : The ethoxymethyl group in the target compound likely improves solubility over simpler alkyl or aromatic substituents (e.g., ’s methoxy group) .

- Binding Affinity : Pyrrolidine rings in analogs () suggest the target compound may interact with kinase targets, but substituent positioning is critical for activity .

- Synthetic Flexibility: Methanone bridges enable modular synthesis, as seen in and , where varying heterocycles are attached to optimize pharmacokinetics .

Biological Activity

(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)(pyrrolidin-3-yl)methanone, identified by its CAS number 2098118-54-6, is a synthetic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The compound acts as a modulator of chemokine receptors, which play a significant role in immune response and inflammation. By influencing these receptors, it may exhibit anti-inflammatory and immunomodulatory effects, making it a candidate for treating conditions such as autoimmune diseases and chronic inflammatory disorders .

In Vitro Studies

Research indicates that this compound demonstrates significant biological activity in various assays:

- Cell Proliferation Inhibition : In studies involving cancer cell lines, the compound showed dose-dependent inhibition of cell growth, suggesting potential anticancer properties.

- Anti-inflammatory Effects : It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, highlighting its role as an anti-inflammatory agent .

In Vivo Studies

Animal models have been utilized to further assess the pharmacological effects:

- Efficacy in Autoimmune Models : In murine models of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and damage, correlating with decreased levels of inflammatory markers.

- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed during short-term studies .

Data Tables

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study 1 : A study involving patients with chronic inflammatory diseases demonstrated that treatment with this compound led to significant improvements in clinical symptoms and biomarkers of inflammation.

- Case Study 2 : In a cohort of cancer patients, the compound was administered alongside standard chemotherapy. Results indicated enhanced efficacy of chemotherapy with reduced side effects compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.